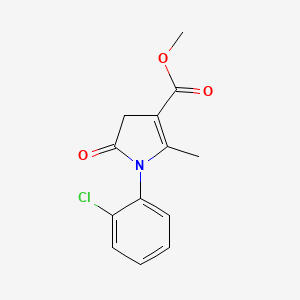![molecular formula C14H10ClF3N2O2 B5870973 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a chlorophenyl group and a trifluoromethoxyphenyl group connected by a urea linkage, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
The synthesis of 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-chloroaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Análisis De Reacciones Químicas
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea can be compared with similar compounds such as:
1-(2-Chlorophenyl)-3-phenylurea: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
1-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to variations in reactivity and stability.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVFZYNARZAJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
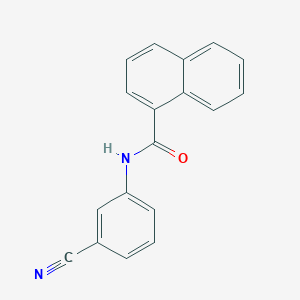
METHANONE](/img/structure/B5870902.png)

![4-ethyl-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B5870918.png)

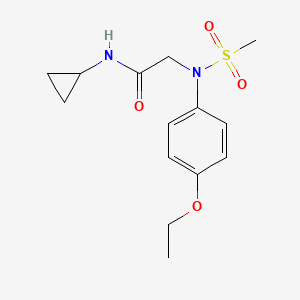
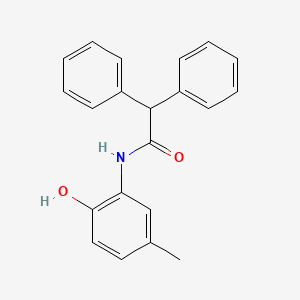

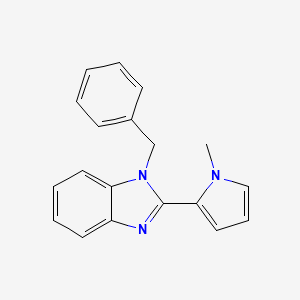
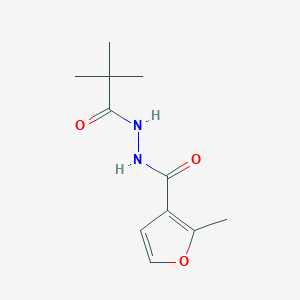
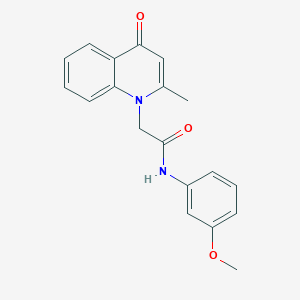
![N'-benzyl-N'-[(3-chlorophenyl)methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B5870985.png)

